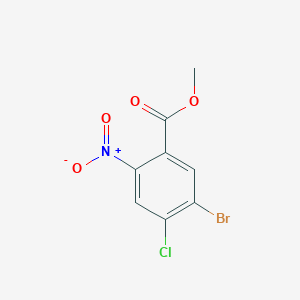

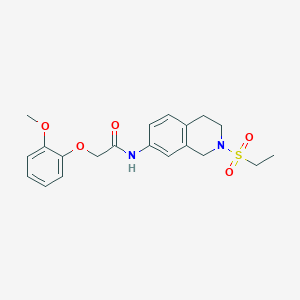

![molecular formula C15H9F3N2O2 B2919180 1-[2-(三氟甲基)苯基]咪唑并[1,5-a]吡啶-3-羧酸 CAS No. 2059993-43-8](/img/structure/B2919180.png)

1-[2-(三氟甲基)苯基]咪唑并[1,5-a]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

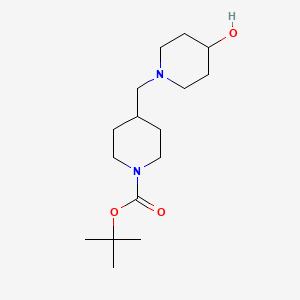

“1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . This compound has been studied for its antidepressant effects and found to reduce manifestations of stress in an animal model as well as fluoxetine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .Molecular Structure Analysis

The molecular formula of “1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is C15H11F3N2 . Imidazopyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, 2-(naphthalen-1-yl) and 2-(naphthalen-2-yl) imidazo[1,2-a]pyridines underwent hydroxydifluoromethylation to give the desired products .科学研究应用

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are known for their potential in optoelectronic devices due to their luminescent properties. These compounds can be used in the development of components such as light-emitting diodes (LEDs), photovoltaic cells, and other devices that require materials with specific electronic and optical characteristics .

Sensors

The luminescent nature of these derivatives also makes them suitable for sensor applications. They can be incorporated into sensor systems for detecting various environmental or biological analytes, providing a responsive signal upon interaction with the target substance .

Anti-Cancer Drugs

In the pharmaceutical field, imidazo[1,5-a]pyridine derivatives have been explored for their anti-cancer properties. Research indicates that these compounds can be developed into drugs that target specific pathways in cancer cells, potentially leading to new treatments .

Confocal Microscopy and Imaging

These derivatives serve as emitters for confocal microscopy and imaging. Their ability to fluoresce under specific conditions allows them to be used as markers or tracers in biological imaging, aiding in the visualization of cellular structures and processes .

Trifluoromethylation Reactions

The compound’s trifluoromethyl group is significant in chemical synthesis. It has been used in trifluoromethylation reactions, which are valuable for introducing fluorine atoms into other molecules, enhancing their chemical stability and altering their biological activity .

Anti-Tubercular Activity

Some imidazo[1,5-a]pyridine derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests potential applications in developing new anti-tubercular agents with improved efficacy and reduced resistance issues .

作用机制

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole rings, which are present in this compound, are known to be amphoteric in nature, showing both acidic and basic properties . This allows them to interact with various biological targets through electrophilic and nucleophilic attacks .

Biochemical Pathways

Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

The amphoteric nature of imidazole rings, which are present in this compound, suggests that changes in ph could potentially affect its activity .

未来方向

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential in the development of new TB drugs . Further exploration of the structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides could lead to the development of compounds with improved activity .

属性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRRYCWLTIPIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

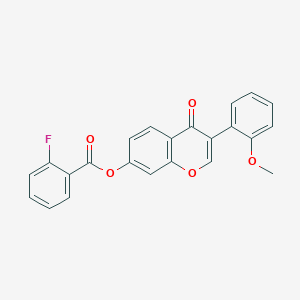

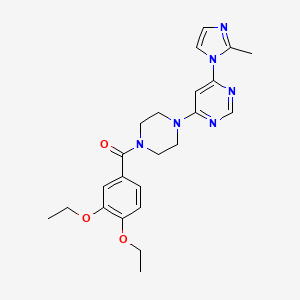

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2919098.png)

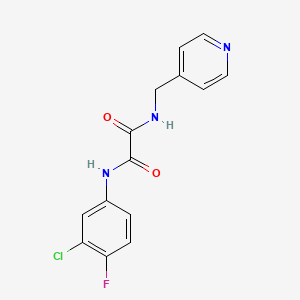

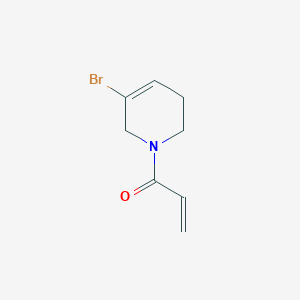

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)

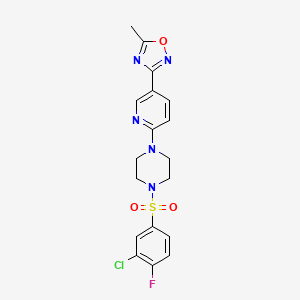

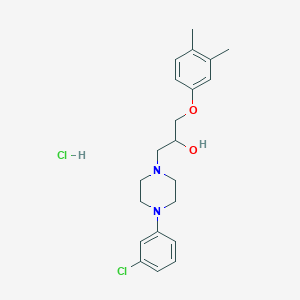

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)

![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)

![2-Cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2919118.png)